molecular formula C9H5BrCl2O2 B11836425 3-Bromo-6,7-dichlorochroman-4-one

3-Bromo-6,7-dichlorochroman-4-one

Cat. No.: B11836425
M. Wt: 295.94 g/mol
InChI Key: MQIQMOQHNJSIAU-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dichlorochroman-4-one is a heterocyclic compound with the molecular formula C9H5BrCl2O2. It is a derivative of chromanone, a bicyclic structure that includes a benzene ring fused to a dihydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dichlorochroman-4-one typically involves the bromination and chlorination of chromanone derivatives. One common method includes the bromination of 6,7-dichlorochroman-4-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dichlorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-6,7-dichlorochroman-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dichlorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,7-dichlorochroman-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

Molecular Formula

C9H5BrCl2O2

Molecular Weight

295.94 g/mol

IUPAC Name

3-bromo-6,7-dichloro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2

InChI Key

MQIQMOQHNJSIAU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br

Origin of Product

United States

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